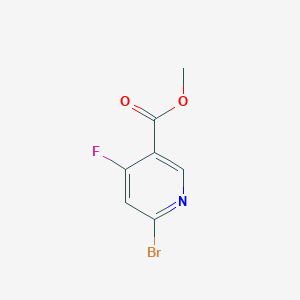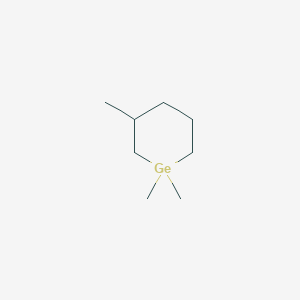
(3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom, a methyl-substituted imidazole ring, and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild reaction conditions, often using nickel-catalyzed addition to nitriles.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Boronic Acid Formation: The boronic acid moiety is introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the fluorine atom or the imidazole ring, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced fluorine or imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
(3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions .
Biology and Medicine
Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and catalysts, due to its boronic acid functionality .
Mécanisme D'action
The mechanism of action of (3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit enzymes or modulate biological pathways, making it useful in drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole-5-boronic acid: Another boronic acid derivative with similar applications in organic synthesis.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: A compound with a similar imidazole and fluorine structure, used in medicinal chemistry.
Uniqueness
(3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to its specific combination of a fluorine atom, a methyl-substituted imidazole ring, and a boronic acid moiety
Propriétés
Formule moléculaire |
C10H10BFN2O2 |
|---|---|
Poids moléculaire |
220.01 g/mol |
Nom IUPAC |
[3-fluoro-5-(2-methylimidazol-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-13-2-3-14(7)10-5-8(11(15)16)4-9(12)6-10/h2-6,15-16H,1H3 |
Clé InChI |
BNNLVRGMGLZOGB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)F)N2C=CN=C2C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)


![3'-(N-(3-((2-Aminoethyl)amino)phenyl)sulfamoyl)-4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B14076429.png)
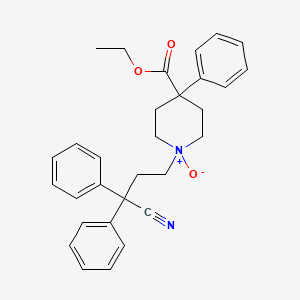
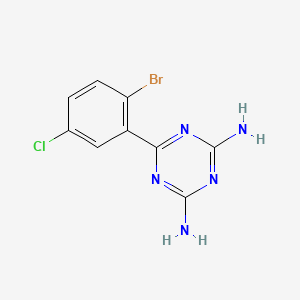
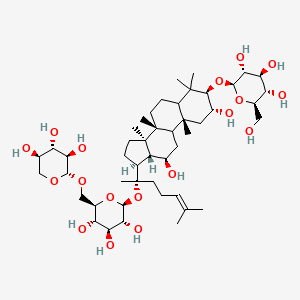


![(R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl acetate](/img/structure/B14076467.png)

